1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 2640969-95-3
VCID: VC11821926
InChI: InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-6-8-24(9-7-23)17-19-3-2-14(20-17)22-10-12-26-13-11-22/h2-5H,6-13H2,1H3
SMILES: CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Molecular Formula: C17H23N7O2
Molecular Weight: 357.4 g/mol

1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

CAS No.: 2640969-95-3

Cat. No.: VC11821926

Molecular Formula: C17H23N7O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one - 2640969-95-3

Specification

CAS No. 2640969-95-3
Molecular Formula C17H23N7O2
Molecular Weight 357.4 g/mol
IUPAC Name 1-methyl-3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazin-2-one
Standard InChI InChI=1S/C17H23N7O2/c1-21-5-4-18-15(16(21)25)23-6-8-24(9-7-23)17-19-3-2-14(20-17)22-10-12-26-13-11-22/h2-5H,6-13H2,1H3
Standard InChI Key LODMKXACDJHXJE-UHFFFAOYSA-N
SMILES CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Canonical SMILES CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4

Introduction

1-Methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structural features, including a dihydropyrazinone core and multiple heterocyclic rings. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications and diverse biological activities.

Synthesis and Chemical Reactivity

The synthesis of 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. These reactions often include the formation of the dihydropyrazinone core and the attachment of the morpholinylpyrimidine moiety through the piperazine ring. The presence of various functional groups allows for a range of chemical reactions, including nucleophilic substitutions and additions.

Biological Activities and Applications

Research indicates that this compound exhibits significant biological activities, which are crucial for its potential applications in medicinal chemistry. These activities can include interactions with various biological targets, influencing cellular processes and signaling pathways.

Biological ActivityDescriptionPotential Applications
Antimicrobial ActivityInhibition of microbial growthTreatment of infections
Anticancer PropertiesInhibition of tumor cell proliferationCancer therapy
CNS ActivityInteraction with central nervous system targetsNeurological disorders

Interaction Studies and Pharmacological Profiles

Interaction studies are essential for understanding how 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one interacts with biological targets. These studies help in predicting its pharmacological profile, including efficacy, safety, and potential side effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one. A comparison of these compounds highlights their unique characteristics and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-(1-methylpyrazol)Contains pyrazole ringAnticancer propertiesDifferent ring structure
4-(morpholinyl)pyrimidineMorpholine attached to pyrimidineAntimicrobial activitySimpler structure
5-(trifluoromethyl)phenyl-piperazineTrifluoromethyl group on phenylCNS activityFluorinated substituent enhances lipophilicity

These comparisons illustrate how modifications in chemical structure can influence biological activity and pharmacological profiles.

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